(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride

CAS No.:

Cat. No.: VC16679828

Molecular Formula: C10H18Cl2N2O3

Molecular Weight: 285.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18Cl2N2O3 |

|---|---|

| Molecular Weight | 285.16 g/mol |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2O3.2ClH/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3;;/h4-5,12H,6,11H2,1-3H3;2*1H |

| Standard InChI Key | LGZXBNIDGBDQMQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN.Cl.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

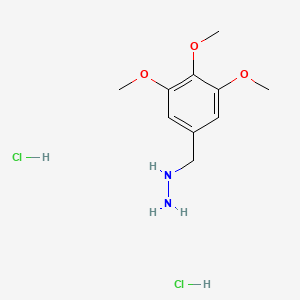

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride is systematically named (3,4,5-trimethoxyphenyl)methylhydrazine; dihydrochloride. Its IUPAC name reflects the substitution pattern: a benzyl core with methoxy groups at positions 3, 4, and 5, coupled with a hydrazine functional group protonated as a dihydrochloride salt. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈Cl₂N₂O₃ | |

| Molecular Weight | 285.16 g/mol | |

| CAS Number | 60354-96-3 (base compound) | |

| SMILES | COC1=CC(=CC(=C1OC)OC)CNN.Cl.Cl | |

| InChIKey | LGZXBNIDGBDQMQ-UHFFFAOYSA-N |

The SMILES notation and InChIKey provide precise representations of its structure, enabling accurate database searches and computational modeling .

Structural Features

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of (3,4,5-trimethoxybenzyl)hydrazine dihydrochloride typically proceeds via two pathways:

-

Condensation of 3,4,5-Trimethoxybenzaldehyde with Hydrazine Hydrate

This method involves refluxing equimolar amounts of 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate in ethanol or methanol. The reaction yields the hydrazine base, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt. -

Nucleophilic Substitution of 3,4,5-Trimethoxybenzyl Chloride

Reacting 3,4,5-trimethoxybenzyl chloride with hydrazine hydrate in dimethylformamide (DMF) under phase-transfer catalysis (e.g., potassium hydroxide) produces the target compound. This route avoids aldehyde handling but requires stringent moisture control.

Biological Activities and Mechanistic Insights

Antimicrobial and Antifungal Effects

Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans, though efficacy is lower than standard antifungals like fluconazole .

Comparative Analysis with Analogues

The table below contrasts (3,4,5-trimethoxybenzyl)hydrazine dihydrochloride with related compounds:

The superior CDK inhibitory potency of (3,4,5-trimethoxybenzyl)hydrazine dihydrochloride underscores its therapeutic potential compared to less active analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume